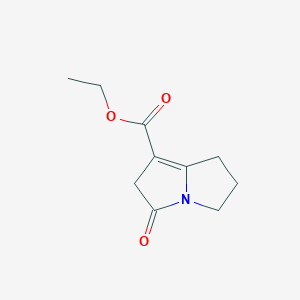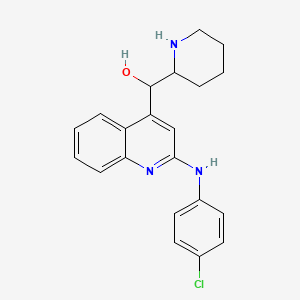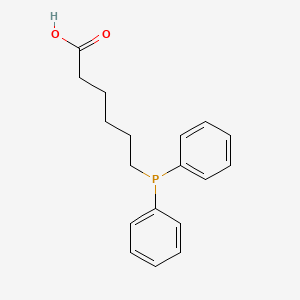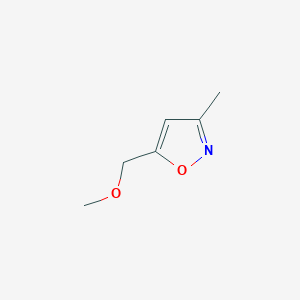![molecular formula C16H15NOSe B12907581 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 833462-43-4](/img/structure/B12907581.png)
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species. The reaction is carried out at room temperature and yields the desired compound in good yields . The general reaction scheme is as follows:
Starting Materials: β,γ-unsaturated oximes and electrophilic selenium species.
Reaction Conditions: Room temperature, typically for 1 hour.
Products: 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole along with other selenium-containing isoxazolines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to modify the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can lead to the formation of simpler isoxazole derivatives.
Scientific Research Applications
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and antiedematogenic agent.
Biological Studies: The compound can be used to study the effects of selenium-containing heterocycles on biological systems.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with biological targets through its selenium moiety. Selenium is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and DNA, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Similar structure but contains a sulfonyl group instead of a selenyl group.
3-Phenyl-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a thio group instead of a selenyl group.
Uniqueness
The presence of the selenium moiety in 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in its sulfur or oxygen analogs. This makes it particularly interesting for applications requiring redox activity, such as in medicinal chemistry and materials science.
Properties
CAS No. |
833462-43-4 |
|---|---|
Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI Key |
ANILYNKZGSMZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)



![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)


![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)



![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)

